molecular formula C17H21F2N3O3 B7819075 Lemofloxacin

Lemofloxacin

Katalognummer B7819075
Molekulargewicht: 353.36 g/mol
InChI-Schlüssel: YZGAZHWDQGGMJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lemofloxacin is a useful research compound. Its molecular formula is C17H21F2N3O3 and its molecular weight is 353.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lemofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lemofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties and Efficacy

  • In Vitro Activity Against Respiratory Pathogens : Lemofloxacin, under the name Lefamulin (LEF), has been studied for its in vitro activity against various bacterial pathogens, particularly those causing community-acquired bacterial pneumonia (CABP). It has shown potent activity against pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis in both the United States and Asia-Pacific regions (Paukner et al., 2018), (Paukner et al., 2018).

  • Efficacy in Treatment of Pneumonia : A clinical trial known as the LEAP 1 trial evaluated the efficacy and safety of intravenous-to-oral Lemofloxacin for treating community-acquired bacterial pneumonia. It demonstrated noninferiority to moxifloxacin, suggesting its effectiveness in treating CABP (File et al., 2019).

Pharmacokinetics and Safety

  • Pharmacokinetics in Renal Impairment : Lemofloxacin's pharmacokinetics and safety were assessed in subjects with varying levels of renal function. The study indicated that no dosage adjustment is required for Lemofloxacin in patients with severe renal impairment, and it can be administered without regard to hemodialysis timing (Wicha et al., 2019).

Other Applications and Effects

  • Combination Therapy in Rheumatoid Arthritis : Lemofloxacin (as Leflunomide) combined with ligustrazine showed increased therapeutic outcomes and reduced adverse drug reactions in the treatment of rheumatoid arthritis, demonstrating potential as a combination therapy for this condition (Wang et al., 2019).

  • Photogenotoxicity Assessment : Studies have investigated the photogenotoxicity of fluoroquinolones like Lemofloxacin, using methods like comet assay and photodynamic DNA strand breaking activity, to understand its impact on DNA damage under UVA irradiation (Zhang et al., 2004).

Eigenschaften

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAZHWDQGGMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lemofloxacin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lemofloxacin
Reactant of Route 2
Reactant of Route 2
Lemofloxacin
Reactant of Route 3
Reactant of Route 3
Lemofloxacin
Reactant of Route 4
Reactant of Route 4
Lemofloxacin
Reactant of Route 5
Lemofloxacin
Reactant of Route 6
Lemofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.